molecular formula C13H7F17O2 B12685239 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate CAS No. 48077-33-4

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate

Cat. No.: B12685239
CAS No.: 48077-33-4
M. Wt: 518.17 g/mol
InChI Key: ZDXYSIRXXGOEEA-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate is a fluorinated acrylate monomer with a methacrylate functional group. This compound is known for its excellent water repellency, thermal stability, and chemical resistance, making it a valuable material in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate typically involves the esterification of methacrylic acid with a fluorinated alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The effects of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate are primarily due to its fluorinated chain and methacrylate group. The fluorinated chain imparts hydrophobicity and chemical resistance, while the methacrylate group allows for polymerization and functionalization. These properties enable the compound to modify surface energy, reduce friction, and enhance the stability of materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate stands out due to its specific balance of hydrophobicity, thermal stability, and chemical resistance. Its unique combination of properties makes it particularly suitable for applications requiring durable and water-repellent materials .

Properties

CAS No.

48077-33-4

Molecular Formula

C13H7F17O2

Molecular Weight

518.17 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H7F17O2/c1-4(2)5(31)32-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h1,3H2,2H3

InChI Key

ZDXYSIRXXGOEEA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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